molecular formula C11H14ClN B8047266 4'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

4'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cat. No.: B8047266
M. Wt: 195.69 g/mol
InChI Key: IVTVTVFQDMVYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of 4'-methyl-1',2'-dihydro-2-oxoindole derivatives using acidic catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound's biological activities make it a candidate for drug development. It may be used in the treatment of diseases such as cancer, microbial infections, and inflammatory conditions.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride

  • 1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Uniqueness: 4'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 4' position and the spirocyclic framework. These features contribute to its distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

4-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-8-3-2-4-9-10(8)11(5-6-11)7-12-9;/h2-4,12H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVTVFQDMVYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCC23CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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